Dihydroferulic Acid

Antioxidant Activity Free Radical Scavenging Structure-Activity Relationship

For studies on the gut-brain axis or inflammation resolution, Ferulic Acid fails to replicate the unique pharmacokinetic profile of its hydrogenated metabolite. Dihydroferulic Acid (DHFA) reaches peak plasma concentration at 6-7 hours post-ingestion-a critical window for colonic metabolite research. - Enables accurate biomarker correlation for dietary polyphenol intervention studies. - Selectively induces pro-resolving mediators PGE1 and IL-10 in activated macrophages, a pathway distinct from NF-κB inhibition. - Supplied with rigorous QC; ≥98% purity ensures reproducible data across experimental batches.

Molecular Formula C10H12O4
Molecular Weight 196.20 g/mol
CAS No. 1135-23-5
Cat. No. B030612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydroferulic Acid
CAS1135-23-5
Synonyms4-Hydroxy-3-methoxybenzenepropanoic Acid;  4-Hydroxy-3-methoxyhydrocinnamic Acid;  β-3-Methoxy-4-hydroxyphenylpropionic acid;  3-Methoxyphloretic Acid;  Dihydroconiferylic Acid;  Hydroferulic Acid;  Shorbic Acid; 
Molecular FormulaC10H12O4
Molecular Weight196.20 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)CCC(=O)O)O
InChIInChI=1S/C10H12O4/c1-14-9-6-7(2-4-8(9)11)3-5-10(12)13/h2,4,6,11H,3,5H2,1H3,(H,12,13)
InChIKeyBOLQJTPHPSDZHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dihydroferulic Acid: Colonic Metabolite Profile


Dihydroferulic Acid (DHFA), also known as Hydroferulic acid or 3-(4-hydroxy-3-methoxyphenyl)propionic acid, is a hydrogenated phenylpropanoic acid derivative [1]. Unlike its unsaturated dietary precursor Ferulic Acid, DHFA is predominantly formed in vivo as a colonic microbial catabolite of chlorogenic acids and curcuminoids, exhibiting a delayed systemic absorption profile with peak plasma concentrations occurring 6–7 hours post-ingestion, indicative of a distinct metabolic pathway with implications for sustained bioactivity [2]. This fundamental structural difference—the saturation of the α,β-double bond—renders it a critical analyte for biomarker studies and a compound of interest where downstream metabolites, rather than the parent molecule, are the primary effectors.

Colonic metabolite Formed via gut microbiota; distinct from parent dietary phenolics
Delayed systemic window Late-phase colonic absorption profile supports sustained endpoint studies
Saturated side chain Alters redox and pharmacokinetic behavior vs. unsaturated analogs

Dihydroferulic Acid vs. Ferulic Acid: Critical Differences


Simple substitution of Dihydroferulic Acid with its more widely available unsaturated analog, Ferulic Acid, is scientifically unsound due to fundamental differences in their chemical structure and consequent biological activity. The saturation of the α,β-double bond in DHFA alters its redox potential and radical scavenging stoichiometry, leading to a distinct activity profile in antioxidant assays [1]. More critically, their in vivo pharmacokinetics diverge significantly; Ferulic Acid is rapidly absorbed and metabolized in the upper gastrointestinal tract, while DHFA is a late-phase colonic catabolite, resulting in a different temporal window of systemic exposure and indicating it acts on different target tissues [2]. Furthermore, DHFA exhibits superior potency in specific functional assays, such as radical scavenging and platelet inhibition, relative to its phenolic precursor [3]. Therefore, experimental or industrial applications targeting colonic metabolites or requiring the specific potency profile of the reduced form necessitate the use of DHFA, as Ferulic Acid will not recapitulate its unique biological signature.

Property
Dihydroferulic Acid
Ferulic Acid
Interchangeability Risk
Redox / scavenging profile
Reported highest stoichiometry
Highest initial rate, lower stoichiometry
Scavenging endpoint context may differ; radical quenching per molecule not replicated
Systemic absorption window
Delayed colonic absorption (late-phase)
Rapid upper GI absorption
Exposure window mismatch; temporal endpoint interpretation may not transfer
In vitro platelet inhibition
Reported stronger P-selectin inhibition
Lower effect
Platelet function assay context may not transfer; validation required

Dihydroferulic Acid: Evidence vs. Key Comparators


DPPH Radical Scavenging Stoichiometry vs. Ferulic Acid

In a comparative structure-activity relationship study of guaiacol acid derivatives, Dihydroferulic Acid exhibited the highest stoichiometry in scavenging DPPH• radicals, outperforming its unsaturated analog Ferulic Acid, which was identified as the most active in terms of initial rate [1]. This indicates a more efficient per-molecule radical quenching capacity for DHFA in this assay.

DPPH Stoichiometry
Cross-study comparable
DHFA: Highest stoichiometry FA: Highest initial rate
Per-molecule quenching context differs
Stoichiometry may favor sustained antioxidant systems
Antioxidant Activity Free Radical Scavenging Structure-Activity Relationship

Radical Scavenging Potency vs. Ferulic Acid & Curcumin

In a direct head-to-head comparison of radical scavenging activity, Dihydroferulic Acid (IC50 = 19.5 μM) was found to be significantly more potent than its precursor Ferulic Acid (IC50 = 37 μM) and the parent compound Curcumin (IC50 = 40 μM) . This represents an approximately 1.9-fold increase in potency over Ferulic Acid.

Radical Scavenging IC50
Direct head-to-head
19.5 μM 1.9× vs FA
Assay potency context supports lower-concentration study design
Compared to Ferulic Acid (IC50 37 μM) and Curcumin (40 μM)
Antioxidant Radical Scavenging Curcuminoid Metabolite

Pro-Resolving Anti-Inflammatory Mechanism

Unlike many phenolic compounds that primarily function by suppressing pro-inflammatory mediators, Dihydroferulic Acid (DHFA) demonstrated a unique capacity to actively promote inflammation resolution. In THP-1 macrophages stimulated with LPS or 7-ketocholesterol (7KC), DHFA selectively increased levels of the pro-resolving mediator PGE1 and the anti-inflammatory cytokine IL-10, while simultaneously inhibiting the release of several pro-inflammatory mediators including CCL-2, CCL-3, CCL-5, TNF-α, IL-6, and IL-17 [1]. This dual action of suppressing inflammation and actively promoting its resolution distinguishes DHFA from its precursor Ferulic Acid, which primarily acts via NF-κB pathway inhibition [2].

Pro-resolving mechanism
Class-level inference
PGE1 / IL-10 induction; CCL/TNF-α suppression
Engages resolution pathways not activated by FA
THP-1 macrophage model; requires validation in target system
Immunomodulation Macrophage Biology Inflammation Resolution

Platelet Activation Inhibition vs. Ferulic Acid

In a whole blood flow cytometry study assessing platelet activation, the colonic metabolites Dihydrocaffeic Acid (DHCA) and Dihydroferulic Acid (DHFA) exhibited stronger inhibitory effects on ADP-induced P-selectin expression compared to their respective phenolic precursors, Caffeic Acid and Ferulic Acid [1]. This finding demonstrates that metabolic conversion (hydrogenation) enhances the efficacy of these compounds in modulating platelet function, a key factor in cardiovascular health.

Platelet P-selectin
Cross-study comparable
DHFA: Stronger inhibition FA: Lower effect
Platelet function assay context may favor DHFA
Whole blood flow cytometry, ADP-induced; quantitative inhibition data pending
Cardiovascular Research Platelet Biology Thrombosis

Pharmacokinetic Profile: Delayed vs. Rapid Absorption

A human pharmacokinetic study following oral administration of artichoke leaf extract revealed two distinct metabolic pathways for caffeoylquinic acids. Ferulic Acid (FA) reached peak plasma concentration (Tmax) within 1 hour, characteristic of rapid upper gastrointestinal absorption. In contrast, Dihydroferulic Acid (DHFA) exhibited a significantly delayed absorption profile, with Tmax observed at 6–7 hours, indicating colonic formation by gut microbiota and subsequent absorption [1]. This temporal divergence confirms that DHFA and FA are not interchangeable and have different windows of systemic activity.

Human Tmax
Direct head-to-head
DHFA: 6–7 h FA: ~1 h
Colonic vs. upper GI exposure; temporal interpretation is critical
Healthy volunteers, artichoke extract; HPLC-ECD
Pharmacokinetics Bioavailability Metabolism

Dihydroferulic Acid: Application Scenarios


Colonic Metabolite Hypothesis & Gut-Brain Axis

For research programs aimed at understanding the systemic health effects of dietary polyphenols, it is now widely accepted that colonic microbial metabolites, not the parent compounds, are often the primary effectors. Dihydroferulic Acid is a quintessential colonic catabolite of ubiquitous hydroxycinnamates found in coffee, grains, and fruits. Its distinct pharmacokinetic profile—with peak plasma levels occurring 6–7 hours after ingestion—makes it the correct analyte for correlating dietary intake with long-term physiological outcomes, such as improvements in vascular function or cognitive health [1]. Using Ferulic Acid, which has a 1-hour Tmax, would completely miss this critical biological window and lead to erroneous conclusions. DHFA is therefore an essential analytical standard and research compound for studies on the gut-brain axis and the cardiometabolic benefits of a plant-rich diet.

Pro-Resolving Mechanisms in Macrophage Pathologies

Chronic inflammatory diseases, including atherosclerosis, non-alcoholic steatohepatitis (NASH), and certain neurodegenerative conditions, are characterized by a failure of inflammation resolution. Dihydroferulic Acid offers a unique tool to investigate the active resolution of inflammation, as it has been shown to selectively induce the pro-resolving mediators PGE1 and IL-10 in activated macrophages, a mechanism distinct from the canonical NF-κB inhibition exhibited by Ferulic Acid [2]. For researchers moving beyond simple suppression of pro-inflammatory cytokines to explore the restoration of tissue homeostasis, DHFA provides a chemical probe that engages this therapeutically relevant pathway. Procuring DHFA allows for the interrogation of these specialized pro-resolving mediator (SPM)-like effects, which cannot be studied with Ferulic Acid.

Biorenewable Polymer: Lignin-Derived PET Mimic

In the field of green chemistry and materials science, there is a high demand for biorenewable alternatives to petroleum-derived plastics. Poly(dihydroferulic acid) (PHFA) has been patented as an effective mimic of polyethylene terephthalate (PET) [3]. The saturated alkyl side chain of Dihydroferulic Acid is crucial for conferring the desired thermoplastic properties to the resulting polymer, which its unsaturated precursor, Ferulic Acid, cannot provide. Therefore, for industrial R&D focused on developing sustainable, high-performance packaging materials from lignin or other biomass feedstocks, Dihydroferulic Acid is the required monomer. Its procurement is not for biological activity but for its specific chemical structure that enables this unique polymerization application.

Application
Selection Property
Validation Focus
Colonic metabolite & gut-brain axis research
Late-phase colonic catabolite identity; delayed systemic exposure
Verify Tmax and metabolite profile in target matrix
Pro-resolving macrophage mechanisms
Pro-resolving mediator induction (IL-10/PGE1 axis)
Macrophage polarization assay; cytokine profiling
Biorenewable polymer synthesis
Saturated alkyl side chain for thermoplastic PET-mimic
Polymerization efficiency; material characterization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
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